Dicyclohexylphosphine

Homogeneous catalysis Ligand design Steric effects

Dicyclohexylphosphine (Cy2PH; CAS 829-84-5) is a secondary phosphine that functions as a versatile ligand in transition metal catalysis. Characterized by its two bulky cyclohexyl groups, it exhibits strong electron-donating properties and significant steric bulk, with a molecular weight of 198.28 g/mol and a density of 0.98 g/cm³.

Molecular Formula C12H23P
Molecular Weight 198.28 g/mol
CAS No. 829-84-5
Cat. No. B1630591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylphosphine
CAS829-84-5
Molecular FormulaC12H23P
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)PC2CCCCC2
InChIInChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
InChIKeyHDULBKVLSJEMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylphosphine (CAS 829-84-5): A Bulky, Electron-Rich Secondary Phosphine Ligand for Advanced Catalysis


Dicyclohexylphosphine (Cy2PH; CAS 829-84-5) is a secondary phosphine that functions as a versatile ligand in transition metal catalysis [1]. Characterized by its two bulky cyclohexyl groups, it exhibits strong electron-donating properties and significant steric bulk, with a molecular weight of 198.28 g/mol and a density of 0.98 g/cm³ . Unlike its tertiary phosphine analogs, the presence of a reactive P–H bond allows for facile deprotonation or further functionalization, making it a valuable precursor for a diverse array of tailored phosphine ligands used in reactions ranging from cross-couplings to hydrogenations [2].

Why Generic Substitution Fails: Quantifying the Steric and Electronic Distinctions of Dicyclohexylphosphine


Attempting to substitute dicyclohexylphosphine with a generic phosphine ligand is scientifically unsound due to the precise interplay of steric and electronic effects required for optimal catalytic performance. The compound's specific combination of two cyclohexyl substituents imparts a distinct cone angle (θ) and electronic parameter that critically influences metal center accessibility, substrate binding, and reactivity in key steps like oxidative addition and reductive elimination [1]. Swapping it for a less bulky ligand like triphenylphosphine (PPh3, θ ≈ 145°) or a differently substituted analog like dicyclohexylphenylphosphine can alter reaction rates by orders of magnitude, shift regioselectivity, or lead to complete catalyst deactivation, thereby failing to achieve the documented yields and selectivities that justify its use in demanding synthetic sequences .

Quantitative Evidence Guide for Dicyclohexylphosphine: Key Differentiators vs. PPh3, PCy3, and Cy2PPh


Steric Differentiation: Cone Angle Comparison of Cy2PH vs. Triphenylphosphine (PPh3) and Tricyclohexylphosphine (PCy3)

The steric bulk of dicyclohexylphosphine is intermediate between common alternatives. The cone angle (θ) for the dicyclohexylphosphino group (Cy2P–) is approximated by its tertiary analog tricyclohexylphosphine (PCy3), which has a measured Tolman cone angle of 170° [1]. This is significantly larger than triphenylphosphine (PPh3, θ = 145°) but smaller than the extremely bulky tri-tert-butylphosphine (P(t-Bu)3, θ = 182°). This intermediate steric profile is crucial for reactions where the cone angle of PPh3 is insufficient to stabilize active catalytic intermediates or prevent catalyst decomposition, yet the bulk of P(t-Bu)3 would completely block substrate access [2].

Homogeneous catalysis Ligand design Steric effects

Electronic Differentiation: Strong σ-Donor Character of Cy2PH Moieties vs. PPh3

The electron-donating ability of the dicyclohexylphosphino group is substantially higher than that of diphenylphosphine analogs. This is evidenced by the carbonyl stretching frequencies (ν(CO)) of their respective metal complexes, a direct measure of ligand donor strength via the Tolman Electronic Parameter (TEP). A study on biarylphosphine ligands showed that the ν(CO) values for dicyclohexylphosphino-containing ligands fall between those of tricyclohexylphosphine (PCy3, a very strong donor) and less electron-rich analogs like 2-(diphenylphosphino)biphenyl, indicating a donor strength greater than that of typical arylphosphines [1]. This enhanced electron density at the metal center accelerates oxidative addition, a key step for activating challenging substrates like aryl chlorides [2].

Organometallic chemistry Ligand electronics Basicity

Comparative Stability and Handling: Air-Sensitivity of Cy2PH vs. Air-Stable Biaryl Analogs

In contrast to the crystalline, air-stable biaryl dicyclohexylphosphine ligands like SPhos, dicyclohexylphosphine (Cy2PH) is a liquid that is highly air-sensitive and undergoes rapid oxidation when exposed to oxygen, requiring strict storage and handling under an inert atmosphere [1]. This property differentiates it from its air-stable tertiary phosphine derivatives. While this necessitates more rigorous handling procedures, it is precisely this reactivity (the P–H bond) that makes Cy2PH a versatile precursor for the in-situ generation of a vast library of tailored, more stable phosphine ligands, offering synthetic flexibility not available with the final, pre-formed air-stable ligands [2].

Material handling Stability Safety

Catalytic Performance: Cy2PH-Derived Ligands Enable High Activity in Suzuki-Miyaura Coupling at Low Catalyst Loadings

Palladium catalysts ligated with dicyclohexylphosphine-based biaryl ligands, such as SPhos (derived from Cy2PH), demonstrate exceptional activity in Suzuki-Miyaura cross-coupling reactions. This system allows reactions with challenging aryl chlorides to proceed at room temperature with low catalyst loadings (e.g., 0.5 mol% Pd) [1]. In contrast, the same reactions using triphenylphosphine (PPh3) typically require higher temperatures (e.g., >80°C), higher catalyst loadings, or more reactive aryl bromides/iodides to achieve comparable conversion [2]. This enhanced performance is a direct result of the strong electron donation and optimal steric bulk provided by the dicyclohexylphosphino group [1].

Cross-coupling Catalysis Suzuki-Miyaura

Target Application Scenarios for Dicyclohexylphosphine Based on Quantifiable Performance


Precursor for High-Performance Biarylphosphine Ligands (e.g., SPhos, XPhos) in Challenging Cross-Couplings

Dicyclohexylphosphine is the essential building block for synthesizing a family of bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos [1]. These derived ligands enable palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) of notoriously difficult substrates, including deactivated aryl chlorides and sterically hindered partners, at room temperature and low catalyst loadings (e.g., 0.5 mol% Pd) [2]. The procurement of Cy2PH is therefore justified for research programs aiming to achieve synthetic transformations that are inaccessible or inefficient with simpler ligands like PPh3.

Synthesis of Chiral Ligands for Asymmetric Hydrogenation

The P–H bond of dicyclohexylphosphine allows for its direct incorporation into more complex, chiral ligand frameworks via hydrophosphination or other P–C bond-forming reactions [1]. The resulting electron-rich, sterically demanding chiral ligands, when complexed with rhodium or ruthenium, have been shown to deliver high enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of functionalized alkenes [2]. This application leverages Cy2PH's unique combination of electronic properties and synthetic versatility to create value in the production of enantiopure pharmaceutical intermediates.

Development of Regiodivergent and Selective Catalytic Methodologies

The distinct steric and electronic profile of dicyclohexylphosphine-based ligands is instrumental in controlling the regiochemical outcome of reactions. For instance, in nickel-catalyzed three-component coupling reactions of 1,3-dienes, the use of a (2-biphenyl)dicyclohexylphosphine ligand directs the addition to the 4,1-position, a selectivity not achieved with smaller or less electron-rich phosphines like triethylphosphine, which promotes 4,3-addition [1]. This demonstrates the value of Cy2PH as a key building block for ligands that provide precise control over product distribution, a critical requirement in complex molecule synthesis.

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